4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of bromine, chlorine, and a methyl group on its aromatic rings. This compound has garnered attention in various fields of chemistry and biology due to its potential applications in drug discovery and synthetic chemistry.
Source: The compound is synthesized through specific chemical reactions involving sulfonamide and aniline derivatives. It is typically sourced from chemical suppliers and used in research laboratories.
Classification: This compound falls under the category of sulfonamides, which are known for their antibacterial properties and are widely used in pharmaceuticals. It is also classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring.
The synthesis of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide can be achieved through an amidation reaction. The general method involves the following steps:
The molecular structure of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide can be described as follows:
Property | Value |
---|---|
InChI | InChI=1S/C12H10BrClN2O2S |
InChI Key | XSBXSZQWPRLJJH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)C)Br |
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions:
The mechanism of action for 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide primarily involves its interaction with specific biological targets:
The compound's properties have been characterized using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy, confirming its structural integrity .
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological applications, highlighting its significance in ongoing scientific research.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: